8-Bromo-6-methyltetrazolo[1,5-a]pyridine
Overview
Description
8-Bromo-6-methyltetrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C6H5BrN4. It is a member of the tetrazolopyridine family, characterized by a fused ring system containing both tetrazole and pyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with sodium azide and bromine. The reaction is carried out in a solvent such as acetonitrile, and the mixture is heated to promote cyclization, resulting in the formation of the desired tetrazolopyridine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methyltetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the tetrazole ring.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 8-methoxy-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine, while oxidation with potassium permanganate could produce a tetrazolopyridine derivative with an oxidized nitrogen atom .
Scientific Research Applications
8-Bromo-6-methyltetrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to inhibit enzymes that recognize carboxylate substrates. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,3,4]tetrazolo[1,5-A]pyridine
- 8-Methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine
- 6-Methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine
Uniqueness
8-Bromo-6-methyltetrazolo[1,5-a]pyridine is unique due to the presence of both a bromine atom and a methyl group on the tetrazolopyridine scaffold. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and binding interactions. Compared to similar compounds, it may exhibit enhanced biological activity or different chemical behavior, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-bromo-6-methyltetrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-5(7)6-8-9-10-11(6)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTGCICJLNOAAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=N2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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